Tert-butyl 4-bromo-3,5-dioxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-bromo-3,5-dioxopiperidine-1-carboxylate is a chemical compound with the molecular formula C10H14BrNO4 and a molecular weight of 292.13 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a tert-butyl ester group, a bromine atom, and two keto groups at the 3 and 5 positions of the piperidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-3,5-dioxopiperidine-1-carboxylate typically involves the bromination of a piperidine derivative followed by esterification. One common method involves the reaction of 4-bromo-3,5-dioxopiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-3,5-dioxopiperidine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted piperidine derivatives depending on the nucleophile used.
Reduction Reactions: Products include hydroxylated piperidine derivatives.
Oxidation Reactions: Products include more oxidized piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-bromo-3,5-dioxopiperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-3,5-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and keto groups play a crucial role in its reactivity and binding affinity to various biological targets . The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on enzymes or receptors . Additionally, the ester group can undergo hydrolysis, releasing the active piperidine derivative .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate: Similar structure but with a methoxy group instead of a bromine atom.
Tert-butyl 3,5-dioxopiperidine-1-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate: Contains additional fluorine atoms, altering its chemical properties and reactivity.
Uniqueness
Tert-butyl 4-bromo-3,5-dioxopiperidine-1-carboxylate is unique due to the presence of both bromine and keto groups, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
tert-butyl 4-bromo-3,5-dioxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO4/c1-10(2,3)16-9(15)12-4-6(13)8(11)7(14)5-12/h8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRFQSPFALMDKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C(C(=O)C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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